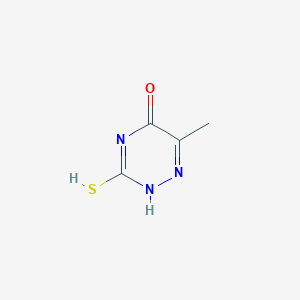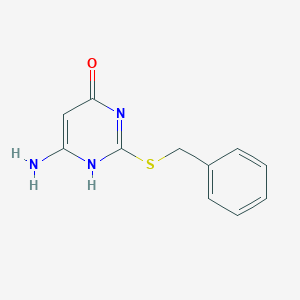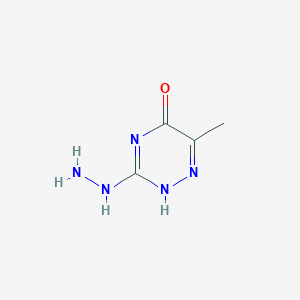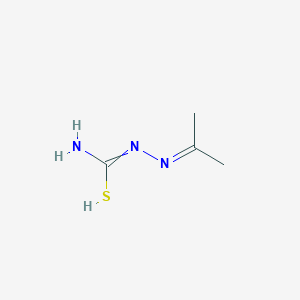
6-methyl-3-sulfanyl-2H-1,2,4-triazin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-3-sulfanyl-2H-1,2,4-triazin-5-one is a heterocyclic compound that belongs to the triazine family. This compound is characterized by a triazine ring, which is a six-membered ring containing three nitrogen atoms. The presence of a methyl group at the 6-position and a sulfanyl group at the 3-position makes this compound unique. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-sulfanyl-2H-1,2,4-triazin-5-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of suitable intermediates in the presence of sulfur-containing reagents. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
6-methyl-3-sulfanyl-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The methyl and sulfanyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles and electrophiles can be used to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .
Scientific Research Applications
6-methyl-3-sulfanyl-2H-1,2,4-triazin-5-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an active pharmaceutical ingredient.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 6-methyl-3-sulfanyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The sulfanyl group can participate in redox reactions, while the triazine ring can interact with various enzymes and receptors. These interactions can lead to changes in cellular processes and biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione: This compound has a hydroxyl group instead of a sulfanyl group and exhibits different chemical properties and reactivity.
3-[(5-chlorothiophen-3-yl)methylsulfanyl]-6-ethyl-2H-1,2,4-triazin-5-one: This compound has a chlorothiophenyl group and an ethyl group, making it structurally different from 6-methyl-3-sulfanyl-2H-1,2,4-triazin-5-one.
Uniqueness
This compound is unique due to the presence of both a methyl and a sulfanyl group on the triazine ring. This combination of functional groups imparts specific chemical properties and reactivity, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
6-methyl-3-sulfanyl-2H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3OS/c1-2-3(8)5-4(9)7-6-2/h1H3,(H2,5,7,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOPQOSBROLOFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=NC1=O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=NC1=O)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2Z,N'E)-N'-((2-hydroxynaphthalen-1-yl)methylene)-N-(p-tolyl)benzo[d]thiazole-2-carbohydrazonamide](/img/structure/B7727533.png)
![2-{[4-ethyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B7727541.png)
![N-benzyl-6-bromo-4,5,5-trimethylbicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B7727551.png)
![2-[(4-amino-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-ol](/img/structure/B7727564.png)


![5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidine-3-thiol](/img/structure/B7727589.png)
![6,7-Diphenyl[1,2,4]triazolo[4,3-b][1,2,4]triazine-3-thiol](/img/structure/B7727592.png)
![2-{(Z)-[2-(1,3-benzoxazol-2-yl)hydrazinylidene]methyl}phenol](/img/structure/B7727597.png)

![2-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1H-pyrimidin-4-one](/img/structure/B7727614.png)
![2-[2-[(2E)-2-[1-(4-methoxyphenyl)ethylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B7727620.png)


